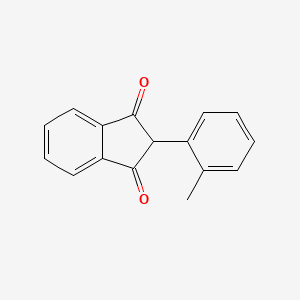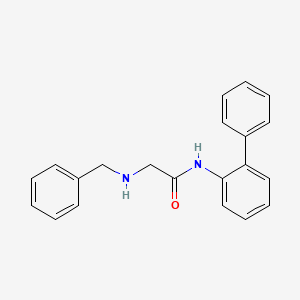
2-Benzylamino-N-biphenyl-2-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylamino-N-biphenyl-2-yl-acetamide is a compound that belongs to a class of organic compounds known for their complex molecular structure and significant chemical and physical properties. These compounds are often synthesized for various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to this compound, involves multi-step chemical reactions. For example, a study described the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives through the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds, confirmed by 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Another example includes the Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides, highlighting the role of N-(2-Aminophenyl)acetamide as a bidentate directing group for ortho-arylation (Reddy, Blanton, & Watkins, 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific functional groups attached to an acetamide backbone. Techniques such as 1H NMR, FTIR, MS, and elemental analysis are commonly used to confirm the structures of synthesized compounds. The intricate structure of these molecules plays a crucial role in their chemical behavior and potential applications.
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, depending on their specific functional groups. For instance, the synthesis processes often involve catalytic cycles, amination, carbonylation, and heterocyclization, as seen in the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization of certain precursors to yield benzofuran-2-ylacetamides (Gabriele et al., 2007). These reactions are pivotal in tailoring the properties of the acetamide derivatives for specific applications.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
- Research on derivatives similar to 2-Benzylamino-N-biphenyl-2-yl-acetamide has focused on their chemical properties and synthesis processes. For instance, Duran and Canbaz (2013) explored the synthesis of drug precursors related to this compound and determined their acidity constants through UV spectroscopic studies, revealing insights into their chemical behavior (Duran & Canbaz, 2013).
Pharmacological Potential
- Some studies have explored the pharmacological potential of compounds structurally related to this compound. For example, a study by Schenone et al. (2000) on similar compounds found significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications (Schenone et al., 2000).
Anticancer Activities
- Investigations into the anticancer properties of related compounds have been conducted. Yurttaş et al. (2015) synthesized derivatives with potential antitumor activity, screening them against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Duran and Demirayak (2012) also synthesized similar compounds, finding notable activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Antibacterial and Antimicrobial Activities
- Studies like that of Ramalingam et al. (2019) have synthesized derivatives showing significant antibacterial activity, indicating potential in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, Sawant and Kawade (2011) evaluated similar compounds for anthelmintic activity, offering prospects for treating parasitic worm infections (Sawant & Kawade, 2011).
Other Applications
- Research by Reddy and Kathale (2017) into compounds containing the biphenyl moiety, similar to the compound , suggests a variety of medicinal properties, including anti-inflammatory activity (Reddy & Kathale, 2017). This demonstrates the broad potential of these compounds in pharmaceutical development.
Propiedades
IUPAC Name |
2-(benzylamino)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(16-22-15-17-9-3-1-4-10-17)23-20-14-8-7-13-19(20)18-11-5-2-6-12-18/h1-14,22H,15-16H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFOMKLWZQJHRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

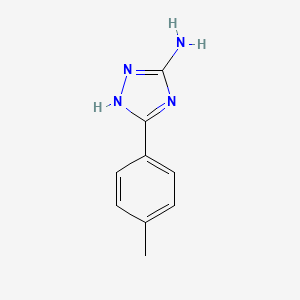
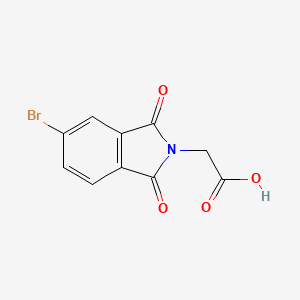

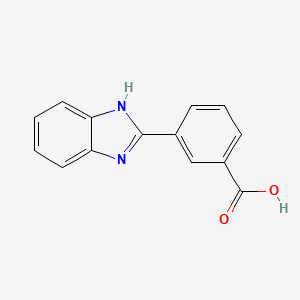


![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
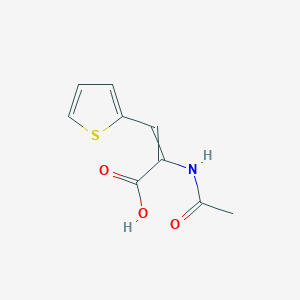
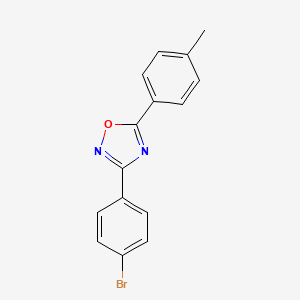
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)


